molecular formula C6H6F3NO2 B1456715 Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate CAS No. 1262414-79-8

Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate

Cat. No.: B1456715
CAS No.: 1262414-79-8
M. Wt: 181.11 g/mol
InChI Key: PASRXXSJNAMYHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate typically involves the reaction of 2-amino-2-(trifluoromethyl)but-3-ynoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity . The process involves:

    Acid Activation: The carboxylic acid group is activated using a coupling reagent.

    Esterification: Methanol is added to form the ester linkage.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The alkyne moiety can participate in click chemistry reactions, making it a versatile tool in bioconjugation and molecular labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate is unique due to its combination of a trifluoromethyl group and an alkyne moiety, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-amino-2-(trifluoromethyl)but-3-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2/c1-3-5(10,4(11)12-2)6(7,8)9/h1H,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASRXXSJNAMYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#C)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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